3-Bromo-7-fluorobenzofuran
Description
3-Bromo-7-fluorobenzofuran is a halogenated benzofuran derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 7-position of the benzofuran core. For instance, halogen substitutions are known to influence electronic distribution, molecular polarity, and intermolecular interactions, which in turn affect reactivity and biological activity .
Properties
CAS No. |
128851-92-3 |
|---|---|
Molecular Formula |
C8H4BrFO |
Molecular Weight |
215.02 g/mol |
IUPAC Name |
3-bromo-7-fluoro-1-benzofuran |
InChI |
InChI=1S/C8H4BrFO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H |
InChI Key |
XVYVGSOEQYQNNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-7-chlorodibenzo[b,d]furan
This dibenzofuran derivative (C₁₂H₆BrClO) shares structural similarities but differs in two key aspects: (1) it contains a fused dibenzofuran ring system instead of a single benzofuran, and (2) it substitutes chlorine at the 7-position instead of fluorine. The additional aromatic ring increases molecular weight (281.53 g/mol vs. ~215 g/mol for 3-Bromo-7-fluorobenzofuran) and density (predicted 1.669 g/cm³) due to enhanced van der Waals interactions. Its higher predicted boiling point (376.4°C) reflects increased molecular rigidity and surface area compared to monocyclic benzofurans .
7-Bromo-5-fluoro-3-methylbenzofuran
This compound (C₉H₆BrFO, MW 229.05 g/mol) differs in substituent positions: bromine at 7, fluorine at 5, and a methyl group at 3. The altered halogen positions may also shift electronic effects, influencing binding affinity in biological systems .
Sulfinyl-Substituted Benzofuran Derivatives
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran
This derivative (studied by Choi et al.) replaces the 7-fluoro group with a methyl group and introduces an ethylsulfinyl moiety at the 3-position. The sulfinyl group (-SO-) enhances polarity and hydrogen-bonding capacity, as evidenced by its crystalline packing behavior.
5-Bromo-3-methylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran
Replacing ethylsulfinyl with methylsulfinyl shortens the alkyl chain, reducing steric bulk while retaining polar interactions. Single-crystal X-ray studies (R factor = 0.023) reveal planar benzofuran cores and sulfinyl-oxygen-mediated hydrogen bonds, stabilizing the lattice structure. These features contrast with halogenated benzofurans, where intermolecular interactions rely more on halogen bonding .
Structural and Property Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Density (g/cm³) | Boiling Point (°C) | Notable Properties |
|---|---|---|---|---|---|---|
| This compound | C₈H₄BrFO | ~215 | 3-Br, 7-F | N/A | N/A | Halogen-driven electronic effects |
| 3-Bromo-7-chlorodibenzo[b,d]furan | C₁₂H₆BrClO | 281.53 | 3-Br, 7-Cl (dibenzofuran) | 1.669 | 376.4 | High rigidity, dense packing |
| 7-Bromo-5-fluoro-3-methylbenzofuran | C₉H₆BrFO | 229.05 | 7-Br, 5-F, 3-CH₃ | N/A | N/A | Steric hindrance, metabolic stability |
| 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran | C₁₈H₁₅BrFO₂S | 402.28 | 3-SOCH₂CH₃, 5-Br, 7-CH₃ | N/A | N/A | Enhanced hydrogen bonding, antitumor potential |
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